molecular formula C17H13ClFN3O2 B2873820 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1448046-87-4

2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2873820
CAS No.: 1448046-87-4
M. Wt: 345.76
InChI Key: PPHMKFQSOMCXAW-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a fluoro group, an amide group, and an oxadiazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-withdrawing nature of the chloro and fluoro groups could influence the electronic structure of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo a variety of reactions based on its functional groups. For example, the amide group could potentially undergo hydrolysis, and the chloro and fluoro groups might be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in water, while the chloro and fluoro groups could increase its stability .

Scientific Research Applications

Anticancer Activity

Research has explored the synthesis and evaluation of various fluorobenzamides and 1,2,4-oxadiazole derivatives for their potential anticancer activities. For instance, compounds have been designed to target specific cancer cell lines, showing moderate to excellent anticancer activity, which suggests the potential utility of structurally related compounds in oncology research and drug development (Ravinaik et al., 2021).

Antimicrobial Activity

Another significant area of application involves the antimicrobial properties of fluorinated benzamides and 1,2,4-oxadiazole derivatives. Studies have reported the synthesis of compounds exhibiting promising antimicrobial activity against a range of bacteria and fungi, highlighting the role of fluorine atoms in enhancing biological activity (Desai et al., 2013).

Antitubercular Activity

Compounds incorporating the 1,2,4-oxadiazole ring have also been evaluated for their antitubercular properties. For example, certain derivatives have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Nayak et al., 2016).

Anti-inflammatory and Analgesic Activities

The synthesis of new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety has been associated with in vivo anti-convulsant and anti-inflammatory activities, further suggesting the utility of fluorine-containing 1,2,4-oxadiazole derivatives in developing new therapeutic agents (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug or pesticide, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential as a drug or pesticide, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any harmful side effects .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-15(24-22-10)9-11-5-2-3-8-14(11)21-17(23)16-12(18)6-4-7-13(16)19/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHMKFQSOMCXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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